5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine

GPCR pharmacology calcium-sensing receptor binding affinity

Procure 5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine (CAS 478029-68-4) for systematic SAR studies. This specific 3-methylphenoxy isomer enables interrogation of substituent position effects on target engagement at CaSR (BindingDB IC50 0.003 nM) and DHPS. Distinct from para-methyl and halogenated analogs. Supplied at ≥95% purity for R&D use only.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 478029-68-4
Cat. No. B2543434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine
CAS478029-68-4
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=NC(=NC=C2OC)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c1-13-7-6-10-15(11-13)22-18-16(21-2)12-19-17(20-18)14-8-4-3-5-9-14/h3-12H,1-2H3
InChIKeyCXSJKNNEGXLEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine (CAS 478029-68-4): Chemical Identity and Basic Physicochemical Parameters


5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine (CAS 478029-68-4) is a fully substituted 2,4,5-trisubstituted pyrimidine derivative bearing a 5-methoxy group, a 4-(3-methylphenoxy) substituent, and a 2-phenyl group . The compound has a molecular formula of C18H16N2O2 and a molecular weight of 292.3 g/mol . Commercially available product specifications indicate a minimum purity of 95% and the compound is supplied exclusively for research and development purposes, not for human or veterinary pharmaceutical use . This compound belongs to a broader chemical space of phenoxy-substituted pyrimidines that have been explored as scaffolds in diverse therapeutic programs including DHPS allosteric inhibitors, opioid receptor modulators, and kinase-targeting agents [1][2][3].

Why Generic Substitution Fails for 5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine (CAS 478029-68-4)


Phenoxy-substituted 2-phenylpyrimidines cannot be freely interchanged as generic building blocks or tool compounds due to pronounced structure-activity divergence driven by substituent position and substitution pattern on the phenoxy ring. In the DHPS allosteric inhibitor program, the presence and exact positioning of a methoxy substituent on the phenoxy moiety was identified as a critical determinant of target engagement potency [1]. The 3-methyl substitution pattern on the phenoxy ring of CAS 478029-68-4 represents a specific structural isomer that may exhibit distinct target interaction profiles compared to analogs bearing para-substitution, halogenated variants (e.g., 4-chloro-2-methylphenoxy derivatives ), or unsubstituted phenoxy congeners. Without head-to-head comparative bioactivity data, the scientific user must recognize that even minor structural deviations in this chemotype can yield substantial potency shifts or target selectivity alterations. Furthermore, the compound's presence in curated target binding databases such as BindingDB (CHEMBL1204009) suggests it may have been profiled in specific screening panels whose results are not publicly disclosed, creating an additional layer of uncertainty for substitution decisions [2].

5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine (CAS 478029-68-4): Quantitative Evidence Guide for Differentiated Scientific Selection


Calcium-Sensing Receptor (CaSR) Binding Affinity: Nanomolar Target Engagement as a Point of Differentiation

5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine has been profiled in a radioligand displacement assay against the human calcium-sensing receptor (CaSR), yielding an IC50 value of 0.00300 nM in a binding assay using [3H]-labeled reference ligand [1]. This sub-nanomolar binding affinity is reported in BindingDB but without comparative data for closely related phenoxy-pyrimidine analogs evaluated in the same assay platform. The presence of an entry in BindingDB indicates that this specific compound, as a discrete chemical entity, has been submitted for target profiling, distinguishing it from unprofiled or commercially available analogs lacking documented bioactivity records. However, the absence of comparative data for alternative substitution patterns (e.g., 4-(4-methylphenoxy), 4-(2-methylphenoxy), or unsubstituted phenoxy variants) precludes quantitative head-to-head potency ranking.

GPCR pharmacology calcium-sensing receptor binding affinity allosteric modulation

Structural Uniqueness within Commercial 2-Phenylpyrimidine-Phenoxy Chemical Space

5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine (CAS 478029-68-4) occupies a distinct position within the 2-phenylpyrimidine-phenoxy chemical space based on its specific 3-methyl substitution pattern on the phenoxy ring. A substructure search across commercial vendor catalogs identifies multiple related compounds that differ in key substitution features. For example, the closest commercially cataloged structural analog is 4-(4-chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine, which incorporates a chloro substituent ortho to the methyl group . Another distinct analog is 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine, which replaces the 3-methylphenoxy group with an unsubstituted phenoxy and introduces a 3-trifluoromethyl group on the 2-phenyl ring [1]. The 3-methylphenoxy substitution pattern of the target compound provides a specific steric and electronic profile that differs systematically from both unsubstituted phenoxy analogs and 4-methylphenoxy (para-substituted) isomers. This structural differentiation matters for SAR exploration, where the precise positioning of methyl substitution can modulate target binding, metabolic stability, or physicochemical properties in ways not captured by generic class-based assumptions.

chemical library screening medicinal chemistry structure-activity relationship scaffold diversity

Purity Specification and Commercial Availability Benchmarking

5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine (CAS 478029-68-4) is commercially available from at least one established supplier (AKSci, Cat. No. 9050CE) with a documented minimum purity specification of 95% . The compound is also listed in the catalog of CymitQuimica (Biosynth brand), although the product status is marked as discontinued at the time of review . Additional listings exist with other vendors including BenchChem . The 95% purity specification provides a baseline quality assurance metric for procurement decisions. However, the absence of publicly available analytical characterization data (e.g., NMR spectra, HPLC chromatograms, melting point ranges) across vendor datasheets limits direct quality comparison across suppliers. Furthermore, the discontinued status at one vendor indicates potential supply chain constraints that may affect procurement planning.

compound procurement quality control vendor comparison research-grade chemical

5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine (CAS 478029-68-4): Best Research and Industrial Application Scenarios Based on Available Evidence


Calcium-Sensing Receptor (CaSR) Probe Development and GPCR Screening

Given the documented nanomolar binding affinity to human CaSR (IC50 = 0.00300 nM) recorded in BindingDB [1], this compound may serve as a starting scaffold for CaSR-targeted probe development. Users conducting CaSR-related GPCR screening programs can utilize this compound as a structurally defined tool molecule, with the 3-methylphenoxy substitution offering a distinct chemotype from known CaSR modulators. Researchers should note that the BindingDB entry does not specify functional activity (agonist/antagonist/PAM/NAM) and that follow-up functional characterization would be required before advancing this compound in CaSR-directed campaigns.

Medicinal Chemistry SAR Exploration of 2-Phenylpyrimidine-Phenoxy Scaffolds

This compound is positioned for use in systematic structure-activity relationship (SAR) studies exploring the effect of phenoxy ring substitution patterns on target engagement and selectivity. The 3-methyl substitution on the phenoxy ring of CAS 478029-68-4 distinguishes it from para-methyl (4-methyl) and ortho-methyl (2-methyl) isomers, as well as from halogenated analogs such as 4-(4-chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine . Procurement of this specific isomer enables researchers to interrogate how the position of a single methyl group influences binding to DHPS, kinases, GPCRs, or other targets implicated in the broader 2-phenylpyrimidine-phenoxy pharmacophore space [2][3].

Chemical Library Diversification and High-Throughput Screening Plate Design

As a commercially available, structurally defined pyrimidine derivative with a documented purity specification of 95% , this compound can be incorporated into diversity-oriented screening libraries. The compound's 2,4,5-trisubstituted pyrimidine core with distinct methoxy and 3-methylphenoxy substituents provides structural diversity relative to more common 2,4-disubstituted pyrimidines or 4,6-disubstituted variants. Procurement for library inclusion should account for the compound's discontinued status at one vendor , which may affect long-term resupply planning.

Reference Standard for Analytical Method Development

The defined molecular formula (C18H16N2O2) and molecular weight (292.3 g/mol) of 5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine make it suitable as a reference standard for analytical method development targeting related phenoxy-pyrimidine analogs. In synthetic chemistry workflows involving this scaffold family, the compound can serve as a retention time marker in HPLC method development or as a calibration standard in LC-MS quantification, provided that independent analytical characterization is performed to verify batch purity beyond the stated 95% minimum specification.

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